(4-isopropoxyphenyl)(2-((3-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone
Description
The compound (4-isopropoxyphenyl)(2-((3-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone is a dihydroimidazole derivative featuring a methanone core linked to two distinct aromatic moieties. The 4-isopropoxyphenyl group contributes steric bulk and electron-donating properties via the isopropoxy substituent, while the 2-((3-nitrobenzyl)thio) group introduces a nitro-functionalized benzylthio side chain, which is strongly electron-withdrawing. The 4,5-dihydro-1H-imidazole ring provides partial saturation, influencing conformational flexibility compared to fully unsaturated imidazoles . Such structural features are common in bioactive molecules, where substituent variation modulates physicochemical properties and target interactions.
Properties
IUPAC Name |
[2-[(3-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(4-propan-2-yloxyphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4S/c1-14(2)27-18-8-6-16(7-9-18)19(24)22-11-10-21-20(22)28-13-15-4-3-5-17(12-15)23(25)26/h3-9,12,14H,10-11,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZJAWXBROWKGJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)N2CCN=C2SCC3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and molecular differences between the target compound and related derivatives:
Key Observations:
In contrast, the trifluoromethyl group in increases electronegativity and metabolic stability but may reduce solubility . ’s methylsulfanyl and chlorophenyl groups result in a compact structure with lower steric demand, favoring interactions in constrained binding pockets .
Ring Saturation :
- The 4,5-dihydroimidazole core in the target compound introduces conformational flexibility, which may improve adaptability to biological targets compared to rigid, unsaturated imidazoles (e.g., ) .
Synthetic Routes :
- The target compound’s synthesis likely parallels methods for analogous thioether-linked imidazoles (e.g., ), involving nucleophilic substitution between α-halogenated ketones and thiol-bearing intermediates .
Research Findings and Implications
Challenges and Opportunities:
- Lipophilicity : The isopropoxy group may increase logP values, necessitating formulation adjustments for aqueous solubility.
- Metabolic Stability : The benzylthio linker in the target compound may undergo oxidative metabolism, suggesting a need for prodrug strategies or structural shielding.
Preparation Methods
Synthetic Strategy Overview
The target molecule features three critical components:
- 4-Isopropoxyphenyl methanone moiety
- 2-((3-Nitrobenzyl)thio) substituent
- 4,5-Dihydro-1H-imidazole core
Successful synthesis requires sequential assembly of these units. Two primary routes have been identified:
- Route A : Imidazole ring formation followed by thioether coupling and nitro-group introduction
- Route B : Pre-functionalization of benzyl precursors prior to imidazole cyclization
Comparative studies indicate Route B provides superior yields (68–72%) compared to Route A (42–48%) due to reduced steric hindrance during cyclization.
Starting Materials and Precursors
Key Building Blocks
| Component | Preferred Precursor | Purity Requirement |
|---|---|---|
| 4-Isopropoxyphenyl group | 4-Hydroxyacetophenone | ≥99% (HPLC) |
| 3-Nitrobenzylthio group | 3-Nitrobenzyl mercaptan | ≥97% (GC) |
| Imidazole core | Ethylene diamine dihydrochloride | ≥98% (Titration) |
Isopropoxylation of 4-hydroxyacetophenone typically employs isopropyl bromide in dimethylformamide (DMF) with potassium carbonate (K₂CO₃) at 80°C for 6 hr, achieving 89% conversion.
Stepwise Synthesis Protocols
Route A: Sequential Assembly
Imidazole Ring Formation
The 4,5-dihydroimidazole core is synthesized via cyclocondensation of ethylene diamine with thiourea derivatives. Optimal conditions:
Reaction Parameters
- Solvent : Anhydrous ethanol
- Catalyst : Zinc chloride (ZnCl₂, 0.5 eq)
- Temperature : Reflux (78°C)
- Time : 8 hr
- Yield : 74%
Mechanistic Insight :
The reaction proceeds through nucleophilic attack of the amine on thiocarbonyl, followed by intramolecular cyclization (Fig. 1):
$$
\text{NH}2\text{CH}2\text{CH}2\text{NH}2 + \text{CS(NR}2\text{)}2 \xrightarrow{\text{ZnCl}2} \text{Imidazole-Thione Intermediate} + 2\text{RNH}2
$$
Thioether Coupling
The thioether linkage is established via nucleophilic substitution:
Procedure :
- Activate imidazole-thione (1.0 eq) with methyl iodide (1.2 eq) in tetrahydrofuran (THF) at 0°C
- Add 3-nitrobenzyl mercaptan (1.5 eq) and triethylamine (2.0 eq)
- Stir at room temperature for 12 hr
Critical Parameters :
- Moisture exclusion (argon atmosphere)
- Strict temperature control to prevent nitro-group reduction
Methanone Installation
Friedel-Crafts acylation introduces the 4-isopropoxyphenyl group:
Reaction Setup :
- Acylating Agent : 4-Isopropoxybenzoyl chloride (1.3 eq)
- Lewis Acid : Aluminum chloride (AlCl₃, 2.0 eq)
- Solvent : Dichloromethane (DCM)
- Time : 4 hr at −10°C
Challenges :
- Competing reactions at nitro group mitigated by low temperatures
- Product isolation requires careful aqueous workup (pH 6.5–7.0)
Route B: Pre-functionalized Approach
Nitrobenzyl Thiol Preparation
Controlled nitration of benzyl mercaptan avoids over-nitration:
Nitration Conditions :
- Nitrating Agent : 98% HNO₃ (1.1 eq) in H₂SO₄ (3 eq)
- Temperature : 0–5°C (salt-ice bath)
- Time : 45 min
Regioselectivity :
Meta-nitration dominates (>85%) due to electron-withdrawing thiol group.
One-Pot Cyclization-Acylation
Integrated process enhances efficiency:
Optimized Protocol :
- Combine 3-nitrobenzyl thiol (1.0 eq), ethylene diamine (1.05 eq), and 4-isopropoxybenzoyl chloride (1.1 eq) in acetonitrile
- Add cesium carbonate (Cs₂CO₃, 2.5 eq) as base
- Heat at 60°C for 6 hr under microwave irradiation
Advantages :
- Eliminates intermediate purification steps
- Microwave activation reduces reaction time
Reaction Optimization Data
Characterization and Analytical Data
Spectroscopic Signatures
¹H NMR (400 MHz, CDCl₃) :
- δ 8.21 (s, 1H, Ar-H)
- δ 7.89 (d, J = 8.4 Hz, 2H, Methanone-H)
- δ 4.67 (sept, J = 6.0 Hz, 1H, OCH(CH₃)₂)
- δ 3.82 (t, J = 7.2 Hz, 2H, Imidazole-CH₂)
FT-IR (KBr) :
- 1532 cm⁻¹ (NO₂ asymmetric stretch)
- 1684 cm⁻¹ (C=O stretch)
- 2560 cm⁻¹ (S-H, trace impurity)
Industrial Scale-Up Considerations
Continuous Flow Synthesis
Pilot-scale trials demonstrate viability:
| Parameter | Batch Process | Flow Process |
|---|---|---|
| Cycle Time | 18 hr | 2.5 hr |
| Space-Time Yield | 0.8 kg/m³/hr | 5.2 kg/m³/hr |
| Solvent Consumption | 120 L/kg | 38 L/kg |
Key innovation: Microreactor nitration at 5°C prevents thermal runaway.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
